Lithium acetate

Catalog No.
S613066
CAS No.
546-89-4
M.F
C2H4LiO2
M. Wt
67.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lithium acetate

CAS Number

546-89-4

Product Name

Lithium acetate

IUPAC Name

lithium;acetate

Molecular Formula

C2H4LiO2

Molecular Weight

67.0 g/mol

InChI

InChI=1S/C2H4O2.Li/c1-2(3)4;/h1H3,(H,3,4);

InChI Key

QQGWBRJQPRTJDA-UHFFFAOYSA-N

SMILES

[Li+].CC(=O)[O-]

Synonyms

lithium acetate, lithium acetate enolate anion

Canonical SMILES

[Li].CC(=O)O

Isomeric SMILES

[Li+].CC(=O)[O-]

DNA Transformation

Lithium acetate plays a crucial role in facilitating the transformation of DNA into yeast cells, a fundamental technique in molecular biology research. It works by creating transient pores in the yeast cell wall, allowing the foreign DNA to enter the cytoplasm. This process, often combined with polyethylene glycol, is widely used to introduce plasmids or other genetic materials into yeast for studying gene function, protein expression, and other cellular processes [].

Buffer for Electrophoresis

Lithium acetate is a valuable component in buffer solutions used for gel electrophoresis, a technique for separating biomolecules like DNA and RNA based on their size and charge. Its low electrical conductivity allows for efficient separation at high speeds. Notably, it is a key component of the TAE buffer (Tris-acetate-EDTA) commonly used for DNA gel electrophoresis [].

Applications in Biochemistry

Protein Precipitation

Lithium acetate, often in conjunction with ethanol or acetone, is employed in protein precipitation techniques. This method helps concentrate and purify proteins from biological samples by selectively precipitating them out of solution. This is a crucial step in various proteomic research applications, such as protein identification and characterization [].

Additional Applications

  • Cell Wall Permeabilization: Lithium acetate can also be used to permeabilize the cell walls of other organisms, not just yeast, facilitating the entry of various molecules for research purposes [].
  • Catalyst in Organic Reactions: Lithium acetate finds application as a catalyst in specific organic reactions, such as the synthesis of certain polymers and pharmaceuticals [].

Lithium acetate is a chemical compound with the formula lithium acetate, represented as LiCH3COO\text{LiCH}_3\text{COO}. It is a salt formed from the neutralization of acetic acid and lithium hydroxide. This compound typically appears as a white crystalline solid and is moderately soluble in water. Its molecular weight is approximately 65.99 g/mol, and it has a melting point range of 283-285 °C .

Lithium acetate is categorized as an organic lithium salt and an acetate salt, characterized by the presence of both lithium ions and acetate ions in equal proportions. The crystals of lithium acetate belong to the orthorhombic crystal system, and its structure allows for various interactions in biological and chemical processes .

  • Skin and Eye Irritation: Direct contact with lithium acetate may cause mild skin or eye irritation. Wear gloves and eye protection when handling.
  • Dust Inhalation: Inhalation of dust particles may irritate the respiratory system. Use proper ventilation when handling powdered forms.
  • Disposal: Dispose of according to local regulations for laboratory waste.
. One notable reaction is its role as a catalyst in aldol reactions, where it facilitates the condensation between aldehydes and enolates under mild conditions. This reaction can occur in various solvents, including anhydrous dimethylformamide or pyridine, yielding aldol products efficiently .

The general reaction for the formation of lithium acetate from its precursors can be represented as follows:

LiOH+CH3COOHLiCH3COO+H2O\text{LiOH}+\text{CH}_3\text{COOH}\rightarrow \text{LiCH}_3\text{COO}+\text{H}_2\text{O}

This equation illustrates the neutralization process between lithium hydroxide (a strong base) and acetic acid (a weak acid), producing lithium acetate and water as by-products .

Lithium acetate exhibits significant biological activity, particularly in molecular biology applications. It is widely used as a buffer for gel electrophoresis of DNA and RNA due to its low electrical conductivity, which allows for higher operational voltages compared to traditional buffers like TAE (Tris-acetate-EDTA) .

In yeast transformation protocols, lithium acetate serves to permeabilize the cell wall, facilitating the uptake of DNA into yeast cells. This chaotropic effect disrupts hydrogen bonding networks in water, enhancing the efficiency of DNA transformation processes .

Additionally, lithium acetate's ability to denature nucleic acids makes it valuable for various downstream applications such as Southern blotting and DNA isolation from gel slices .

Lithium acetate can be synthesized through several methods:

  • Neutralization Reaction: The most common method involves the neutralization of acetic acid with lithium hydroxide:
    LiOH+CH3COOHLiCH3COO+H2O\text{LiOH}+\text{CH}_3\text{COOH}\rightarrow \text{LiCH}_3\text{COO}+\text{H}_2\text{O}
  • Recrystallization: Crude lithium acetate can be purified through recrystallization from water or other suitable solvents to obtain high-purity crystals.
  • Direct Reaction: Lithium carbonate can react with acetic acid to yield lithium acetate directly:
    Li2CO3+2CH3COOH2LiCH3COO+H2O+CO2\text{Li}_2\text{CO}_3+2\text{CH}_3\text{COOH}\rightarrow 2\text{LiCH}_3\text{COO}+\text{H}_2\text{O}+\text{CO}_2

These methods allow for the production of lithium acetate in laboratory settings or industrial applications.

Lithium acetate has diverse applications across various fields:

  • Molecular Biology: Used as a buffer for gel electrophoresis of nucleic acids.
  • DNA Transformation: Facilitates yeast cell transformation by permeabilizing cell walls.
  • Catalysis: Acts as a catalyst in organic synthesis reactions, such as aldol and Michael reactions.
  • Polymer Chemistry: Utilized in the production of polymer electrolytes for lithium-ion batteries and as a catalyst in polyester production .
  • Analytical Chemistry: Employed in modified ninhydrin reagent preparation for amino analysis via ion-exchange chromatography .

Research indicates that lithium acetate interacts with various biological molecules, influencing their behavior due to its chaotropic properties. Studies have shown that it can denature proteins and nucleic acids, which is beneficial in laboratory protocols but necessitates caution regarding potential effects on cellular systems .

Furthermore, interaction studies highlight its role in enhancing transformation efficiencies in yeast cells, making it a crucial component in genetic engineering applications.

Lithium acetate shares structural similarities with other metal acetates but possesses unique properties that distinguish it. Below are some similar compounds along with their distinct characteristics:

CompoundFormulaUnique Features
Sodium AcetateNaC2H3O2\text{NaC}_2\text{H}_3\text{O}_2Commonly used as a buffering agent; more soluble than lithium acetate.
Potassium AcetateKC2H3O2\text{KC}_2\text{H}_3\text{O}_2Higher solubility; often used in food preservation.
Calcium AcetateCa C2H3O2)2\text{Ca C}_2\text{H}_3\text{O}_2)_2Used as a calcium supplement; less soluble than sodium or potassium acetates.
Magnesium AcetateMg C2H3O2)2\text{Mg C}_2\text{H}_3\text{O}_2)_2Utilized in agriculture; helps improve soil quality.

Lithium acetate's unique chaotropic effect makes it particularly useful in biological applications where disruption of hydrogen bonds is desired, setting it apart from other metal acetates that may not exhibit similar properties .

Physical Description

Liquid

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

67.03713280 g/mol

Monoisotopic Mass

67.03713280 g/mol

Heavy Atom Count

5

UNII

H4278O5FLV

GHS Hazard Statements

Aggregated GHS information provided by 179 companies from 8 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 102 of 179 companies. For more detailed information, please visit ECHA C&L website;
Of the 7 notification(s) provided by 77 of 179 companies with hazard statement code(s):;
H302 (49.35%): Harmful if swallowed [Warning Acute toxicity, oral];
H319 (15.58%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H361 (46.75%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

546-89-4

Wikipedia

Lithium acetate

General Manufacturing Information

Acetic acid, lithium salt (1:1): ACTIVE

Dates

Modify: 2023-08-15

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